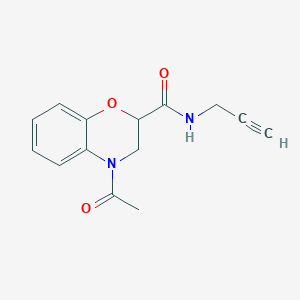
N-quinolin-3-ylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-3-ylpyridine-2-carboxamide, also known as Q compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline compounds and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of Q compound is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in disease progression. For example, Q compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
Q compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. Q compound has been shown to have antioxidant properties and has been shown to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
Q compound has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been extensively studied and its properties are well-characterized. Q compound has been shown to have a wide range of potential therapeutic applications. However, there are also some limitations to using Q compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Q compound has also been shown to have poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on Q compound. One area of research is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential use in treating cancer. There is also potential for Q compound to be used as a tool in chemical biology research, as it has been shown to inhibit various enzymes and proteins. Finally, there is potential for further optimization of the synthesis method to improve the yield and solubility of Q compound.
合成法
The synthesis of Q compound involves the reaction between 2-amino-3-cyanopyridine and 2-chloroquinoline-3-carbaldehyde. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography. The yield of Q compound is reported to be around 70-80%.
科学的研究の応用
Q compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. Q compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
N-quinolin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(14-7-3-4-8-16-14)18-12-9-11-5-1-2-6-13(11)17-10-12/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZZMJPFHUPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

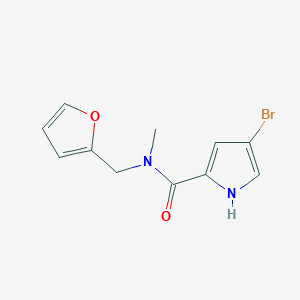
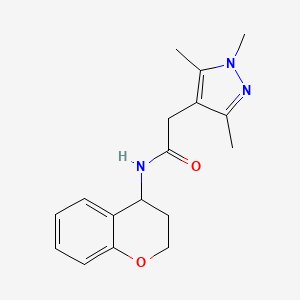

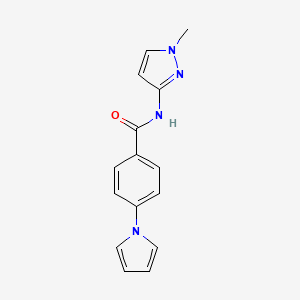
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
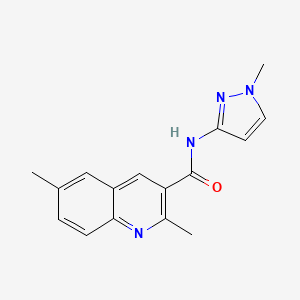
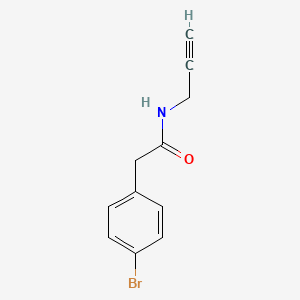
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
